molecular formula C11H14O3 B12438533 (S)-2-Hydroxybutanoic acid benzyl ester

(S)-2-Hydroxybutanoic acid benzyl ester

Cat. No.: B12438533
M. Wt: 194.23 g/mol
InChI Key: HTOPVOTYQCSGNP-JTQLQIEISA-N
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Description

(S)-2-Hydroxybutanoic acid benzyl ester is an organic compound that belongs to the class of esters It is derived from (S)-2-Hydroxybutanoic acid and benzyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Hydroxybutanoic acid benzyl ester typically involves the esterification of (S)-2-Hydroxybutanoic acid with benzyl alcohol. One common method is the Fischer esterification, which involves heating the acid and alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction can be represented as follows:

(S)-2-Hydroxybutanoic acid+Benzyl alcoholH2SO4(S)-2-Hydroxybutanoic acid benzyl ester+H2O\text{(S)-2-Hydroxybutanoic acid} + \text{Benzyl alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} (S)-2-Hydroxybutanoic acid+Benzyl alcoholH2​SO4​​(S)-2-Hydroxybutanoic acid benzyl ester+H2​O

Another method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an aprotic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of solid acid catalysts, such as polystyrene-supported sulfonic acids, can facilitate the esterification reaction while allowing for easy recovery and reuse of the catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chiral nature and the presence of the benzyl group, which can influence its reactivity and applications in asymmetric synthesis and chiral resolution processes .

Biological Activity

(S)-2-Hydroxybutanoic acid benzyl ester, also known as (S)-2-hydroxybutanoate benzyl ester, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings on this compound.

Chemical Structure and Properties

This compound is an ester derivative of 2-hydroxybutanoic acid. Its molecular formula is C11H14O3C_{11}H_{14}O_3, with a molecular weight of 198.23 g/mol. The structure includes a hydroxyl group, which is critical for its biological activity.

PropertyValue
Molecular FormulaC11H14O3C_{11}H_{14}O_3
Molecular Weight198.23 g/mol
IUPAC NameThis compound

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antibacterial agents . The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in vitro. In a study involving lipopolysaccharide (LPS)-induced macrophages, this compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential use in treating inflammatory diseases .

3. Antioxidant Activity

Antioxidant properties have also been attributed to this compound. It scavenges free radicals and reduces oxidative stress in cellular models, which could be beneficial in preventing oxidative damage linked to various diseases .

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

  • Cell Membrane Disruption : The hydrophobic nature of the benzyl group allows the compound to integrate into lipid membranes, disrupting their integrity and leading to cell death in microbes.
  • Cytokine Modulation : By inhibiting signaling pathways associated with inflammation, the compound reduces cytokine release from immune cells.
  • Free Radical Scavenging : The hydroxyl group plays a crucial role in neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli, highlighting its potential as a natural antimicrobial agent.

Study 2: Anti-inflammatory Mechanism Exploration

In vitro experiments using RAW 264.7 macrophages treated with LPS showed that this compound significantly reduced the expression of COX-2 and iNOS genes, which are markers of inflammation. This suggests that the compound may serve as a therapeutic agent for inflammatory conditions .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

benzyl (2S)-2-hydroxybutanoate

InChI

InChI=1S/C11H14O3/c1-2-10(12)11(13)14-8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3/t10-/m0/s1

InChI Key

HTOPVOTYQCSGNP-JTQLQIEISA-N

Isomeric SMILES

CC[C@@H](C(=O)OCC1=CC=CC=C1)O

Canonical SMILES

CCC(C(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

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